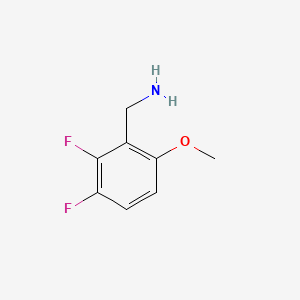

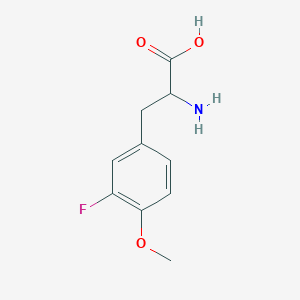

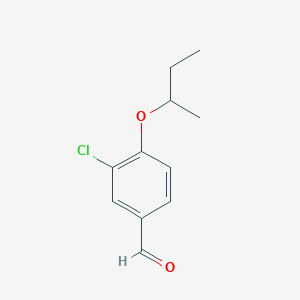

2,3-Difluoro-6-methoxybenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluoro-6-methoxybenzylamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis. For instance, the first paper describes the preparation of new fluorinated heterocycles that are derived from an adduct of methyl trifluoropyruvate and 2-aminobenzylamine . Although this does not directly pertain to 2,3-difluoro

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Related Compounds : Research indicates the synthesis of compounds with structural similarities to 2,3-Difluoro-6-methoxybenzylamine, such as the preparation of methyl 2-amino-6-methoxynicotinate using microwave and flow reaction technologies, which improves regioselectivity and purity profile of reaction products (Jeges et al., 2011).

- Chemical Analysis and Derivatization : Pentafluorobenzyl hydroxylamine has been used as a derivatization reagent in the analysis of corticosteroids by gas chromatography/mass spectrometry, highlighting its utility in analytical chemistry (Midgley et al., 1989).

Biological Studies and Applications

- Cytotoxic Activity Studies : Cobalt(II) complexes with methoxybenzylamino purine derivatives have been synthesized and characterized, showing cytotoxic activity against various cancer cell lines (Trávníček et al., 2005).

- Photophysical Characterization : Studies on derivatives of DFHBI, a fluorogenic molecule binding the Spinach RNA aptamer, have shown that modifications like methoxy substitution significantly affect fluorescence properties, relevant for imaging applications (Santra et al., 2019).

Miscellaneous Applications

- Chemosensor Development : A study reported the synthesis of a colorimetric receptor using 2-methoxybenzylamine, capable of detecting various metal ions, demonstrating potential applications in environmental monitoring and analysis (Djouhra et al., 2017).

- Electrochemical Studies : Electrochemical oxidation of di-tert-butylcatechol in the presence of 2-methoxybenzylamine has led to the development of new electrochemical processes and compounds, highlighting the versatility of these chemical structures in electrochemistry (Salehzadeh & Nematollahi, 2014).

Safety and Hazards

“2,3-Difluoro-6-methoxybenzylamine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(2,3-difluoro-6-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGWYXQDCGKHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402089 |

Source

|

| Record name | 2,3-Difluoro-6-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-6-methoxybenzylamine | |

CAS RN |

886501-77-5 |

Source

|

| Record name | 2,3-Difluoro-6-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)